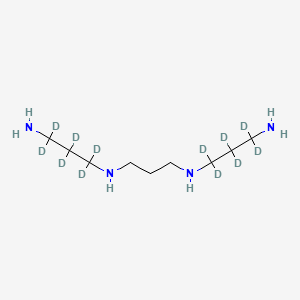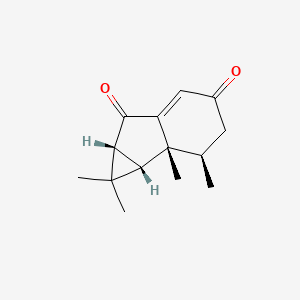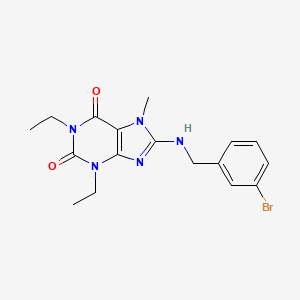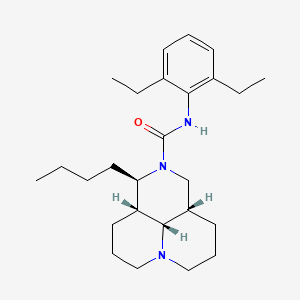
Anti-hepatic fibrosis agent 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-hepatic fibrosis agent 2 is a compound designed to combat liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. Liver fibrosis can result from chronic liver diseases such as hepatitis B, hepatitis C, alcoholic liver disease, and non-alcoholic fatty liver disease. The development of this compound aims to provide an effective treatment option to halt or reverse the progression of liver fibrosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-hepatic fibrosis agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance the compound’s efficacy and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to a commercial scale. This requires the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions: Anti-hepatic fibrosis agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. These derivatives are tested for their efficacy in preclinical and clinical studies to identify the most promising candidates for further development.
科学研究应用
Anti-hepatic fibrosis agent 2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of liver fibrosis and to develop new synthetic methodologies for anti-fibrotic agents.
Biology: Researchers use this compound to investigate the cellular and molecular pathways involved in liver fibrosis, including the role of hepatic stellate cells and extracellular matrix proteins.
Medicine: The primary application of this compound is in the treatment of liver fibrosis. Clinical trials are conducted to evaluate its safety, efficacy, and potential side effects in patients with chronic liver diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new anti-fibrotic drugs and as a reference standard for quality control and regulatory compliance.
作用机制
The mechanism of action of anti-hepatic fibrosis agent 2 involves multiple molecular targets and pathways. The compound exerts its effects by:
Inhibiting Hepatic Stellate Cell Activation: this compound prevents the activation and proliferation of hepatic stellate cells, which are key players in the development of liver fibrosis.
Reducing Extracellular Matrix Production: The compound decreases the synthesis and deposition of extracellular matrix proteins, thereby reducing scar tissue formation.
Modulating Inflammatory Responses: this compound has anti-inflammatory properties that help to mitigate the chronic inflammation associated with liver fibrosis.
Regulating Apoptosis and Autophagy: The compound influences cell death and survival pathways, promoting the clearance of damaged cells and the resolution of fibrosis.
相似化合物的比较
Anti-hepatic fibrosis agent 2 is compared with other similar compounds to highlight its uniqueness and advantages. Some of the similar compounds include:
Cenicriviroc: A dual inhibitor of CCR2 and CCR5, which reduces inflammation and fibrosis in animal models.
Elafibranor: A compound that targets multiple pathways involved in liver fibrosis, including inflammation and lipid metabolism.
Pterostilbene: A natural polyphenol with antioxidant and anti-inflammatory properties, used in the treatment of liver fibrosis.
Compared to these compounds, this compound offers a unique combination of mechanisms and targets, making it a promising candidate for the treatment of liver fibrosis.
属性
分子式 |
C26H41N3O |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
(5R,6R,9S,13S)-6-butyl-N-(2,6-diethylphenyl)-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxamide |
InChI |
InChI=1S/C26H41N3O/c1-4-7-15-23-22-14-10-17-28-16-9-13-21(25(22)28)18-29(23)26(30)27-24-19(5-2)11-8-12-20(24)6-3/h8,11-12,21-23,25H,4-7,9-10,13-18H2,1-3H3,(H,27,30)/t21-,22+,23+,25-/m0/s1 |
InChI 键 |
YULZSXRDIQHTAR-KBOSCXGNSA-N |
手性 SMILES |
CCCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
规范 SMILES |
CCCCC1C2CCCN3C2C(CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


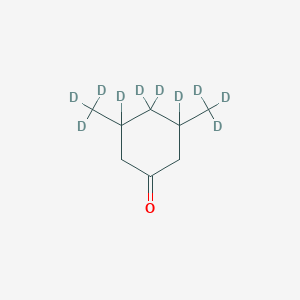
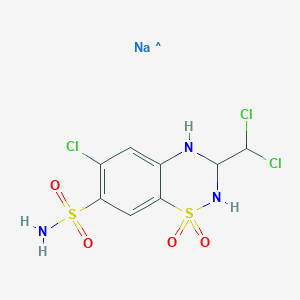
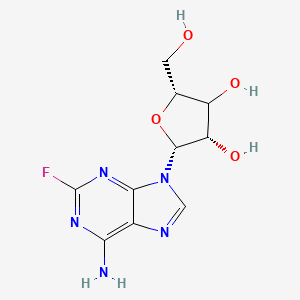
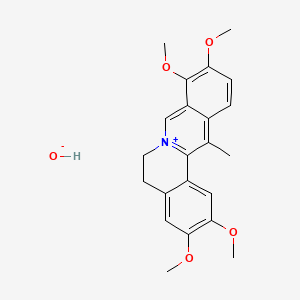


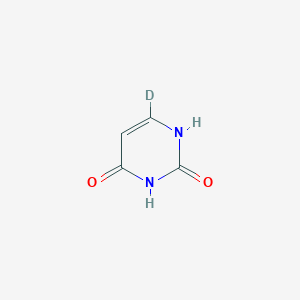

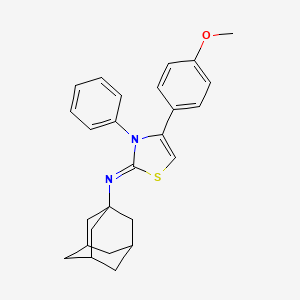

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
